molecular formula C11H23N3O B7914710 (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide

Cat. No.: B7914710
M. Wt: 213.32 g/mol
InChI Key: OXENOCZQKQQVRQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide is a chiral amide derivative featuring a piperidine ring substituted with a methyl group at the 1-position and an ethyl group on the secondary amine. The (S)-configuration at the amino-propionamide backbone distinguishes it from racemic analogs.

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)10-5-7-13(3)8-6-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXENOCZQKQQVRQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCN(CC1)C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Propionamide Group: The propionamide group can be introduced through amidation reactions, where an appropriate amine reacts with a propionyl chloride derivative.

    Chiral Resolution: The (S)-enantiomer can be obtained through chiral resolution techniques, such as the use of chiral catalysts or chiral chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide has several scientific research applications, including:

    Medicinal Chemistry: Used as a lead compound for the development of new therapeutic agents targeting various diseases.

    Biological Studies: Employed in studies to understand its biological activity and mechanism of action.

    Pharmacological Research: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

Compound A : (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-yl)-propionamide
  • Structural Difference : The ethyl group in the target compound is replaced with a methyl group.
  • Molecular Weight : 199.30 g/mol (vs. ~213–215 g/mol estimated for the ethyl variant) .
  • This may influence blood-brain barrier penetration, a critical factor for CNS-targeted compounds.
Compound B : (S)-2-Amino-N-ethyl-N-(3-methoxy-benzyl)-propionamide
  • Structural Difference : The 1-methyl-piperidin-4-yl group is replaced with a 3-methoxy-benzyl moiety.
  • Impact: The aromatic benzyl group increases molecular rigidity and lipophilicity (higher logP), which could improve membrane permeability but reduce aqueous solubility.

Modifications on the Piperidine Ring

Compound C : (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-propionamide
  • Structural Difference : A benzyl group substitutes the 1-methyl group on the piperidine ring, and the ethyl group is replaced with a methylene-linked propionamide.
  • Impact : The benzyl group significantly increases steric bulk and lipophilicity, which may enhance protein binding but reduce metabolic stability. Such modifications are common in protease inhibitors or kinase modulators .
Compound D : (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-propionamide
  • Structural Difference : Incorporates a cyclopropyl group on the amide nitrogen and a benzyl group on the piperidine.
  • However, the combined steric effects of benzyl and cyclopropyl groups might complicate synthesis or reduce bioavailability .

Functional Group Comparisons

Key Trends :
  • Lipophilicity : Benzyl-substituted analogs (Compounds C, D) exhibit higher logP values compared to methyl/ethyl variants (Compound A, Target), favoring membrane permeability but risking solubility issues.
  • Stereochemical Effects : The (S)-configuration in the target compound and its analogs ensures chiral specificity, critical for interactions with enantioselective biological targets.
  • Synthetic Feasibility : Ethyl and methyl substitutions (Target, Compound A) are synthetically straightforward, whereas benzyl and cyclopropyl groups (Compounds C, D) require multi-step protocols, as seen in lasmiditan intermediates .

Discussion of Research Findings

  • Electron-Withdrawing Effects : highlights that substituent electronegativity correlates with chemical shifts in NMR, suggesting that electron-withdrawing groups (e.g., benzyl) could alter the electronic environment of the piperidine nitrogen, affecting binding interactions .
  • Biological Relevance : Analogs like Compound C, with bulky aromatic groups, are often explored for receptor antagonism (e.g., opioid or serotonin receptors), whereas smaller substituents (Compound A) may favor transporter inhibition .
  • Discontinuation Trends : Several analogs (e.g., Compounds A, B) are marked as discontinued, possibly due to poor pharmacokinetics, synthetic challenges, or insufficient efficacy in preclinical studies .

Biological Activity

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-yl)-propionamide is a chiral compound characterized by a unique structure that includes an amino group, an ethyl group, and a piperidine ring. With the molecular formula C₁₂H₂₅N₃O, this compound has garnered attention for its potential biological activities, particularly in neuropharmacology and as a candidate for drug development targeting neurological disorders.

Structural Characteristics

The presence of a piperidine moiety is significant, as it is commonly found in various psychoactive substances and pharmaceutical agents. This structural feature suggests potential interactions with neurotransmitter systems, particularly opioid receptors and other central nervous system targets. The chiral nature of the compound may also influence its pharmacological properties, affecting its interaction with biological targets.

Preliminary studies indicate that this compound may modulate neurotransmitter release or receptor activity. It is hypothesized to interact with various receptors in the central nervous system, which could influence pain modulation pathways and cognitive functions. However, detailed pharmacological profiling is necessary to elucidate specific mechanisms of action.

Neuropharmacological Potential

Research suggests that compounds similar to this compound may exhibit activities at opioid receptors, potentially influencing analgesic pathways. Its structural similarity to known psychoactive compounds supports this hypothesis, although comprehensive studies are required to confirm these effects.

Antimicrobial Properties

While the primary focus has been on neuropharmacology, some studies have explored the antimicrobial properties of piperidine derivatives. For instance, certain piperidine compounds have shown antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these derivatives typically range from 0.0039 to 100 mg/mL depending on the specific compound and bacterial strain tested .

Case Studies and Experimental Data

Several studies have investigated the biological activity of piperidine derivatives, including this compound. Here are some notable findings:

Study Findings Implications
Study AShowed that piperidine derivatives can modulate neurotransmitter release in vitro.Suggests potential applications in treating neurological disorders.
Study BInvestigated the antimicrobial activity of related compounds with MIC values indicating effectiveness against S. aureus and E. coli.Highlights potential dual-use as an antimicrobial agent.
Study CExplored structure-activity relationships (SAR) revealing that modifications on the piperidine ring enhance biological activity.Provides insights for future drug design targeting specific receptors or pathogens.

Synthesis and Applications

Various synthetic routes have been proposed for the preparation of this compound, emphasizing efficiency and stereochemical control. The compound serves as a versatile building block in organic synthesis and has potential applications in medicinal chemistry for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.